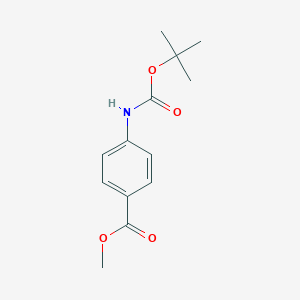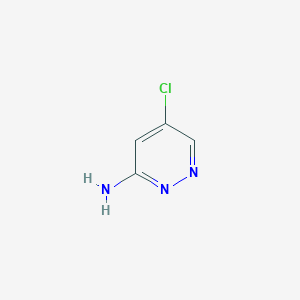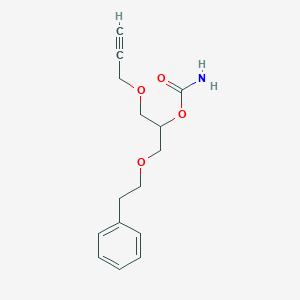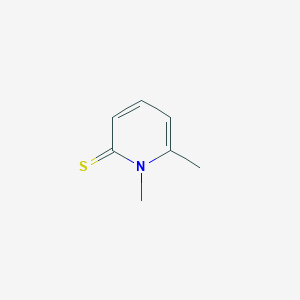
1,6-Dimethylpyridine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dimethylpyridine-2-thione is an organic compound with the molecular formula C7H9NS. It is also known as dimethyl-2-thiopyridine and is a derivative of pyridine. This compound has gained attention in scientific research due to its various applications in the field of chemistry and biology.
Mecanismo De Acción
The mechanism of action of 1,6-Dimethylpyridine-2-thione is not fully understood. However, it is believed to act as a nucleophile due to the presence of the sulfur atom in its structure. It can form coordination complexes with metal ions by donating its lone pair of electrons to the metal ion. This property makes it useful in coordination chemistry. In addition, it has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, suggesting its potential as an antioxidant and anti-inflammatory agent.
Efectos Bioquímicos Y Fisiológicos
1,6-Dimethylpyridine-2-thione has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells in some studies. However, further studies are needed to fully understand its effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,6-Dimethylpyridine-2-thione in lab experiments is its ability to form stable coordination complexes with metal ions. This property makes it useful in the synthesis of metal complexes for various applications. However, one limitation is its potential toxicity, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 1,6-Dimethylpyridine-2-thione. One area of interest is its potential as an antioxidant and anti-inflammatory agent in the field of pharmacology. Further studies are needed to fully understand its effects on human health and its potential as a therapeutic agent. Another area of interest is its use in the synthesis of metal complexes for various applications, such as catalysis and sensing. Further research is needed to optimize the synthesis methods and explore the properties of these complexes. Additionally, the potential toxicity of this compound should be further evaluated to ensure its safe use in lab experiments.
Conclusion
In conclusion, 1,6-Dimethylpyridine-2-thione is an organic compound with various applications in scientific research. Its ability to form stable coordination complexes with metal ions makes it useful in coordination chemistry, while its potential as an antioxidant and anti-inflammatory agent makes it of interest in the field of pharmacology. Further studies are needed to fully understand its effects on human health and its potential as a therapeutic agent.
Métodos De Síntesis
1,6-Dimethylpyridine-2-thione is synthesized by the reaction between 2-chloro-1,6-dimethylpyridine and sodium sulfide. The reaction takes place in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1,6-Dimethylpyridine-2-thione has a wide range of applications in scientific research. It is used as a ligand in coordination chemistry for the synthesis of metal complexes. It is also used as a nucleophile in organic synthesis reactions such as the Michael addition and the Mannich reaction. In addition, this compound has been studied for its potential as an antioxidant and anti-inflammatory agent in the field of pharmacology.
Propiedades
Número CAS |
19006-69-0 |
|---|---|
Nombre del producto |
1,6-Dimethylpyridine-2-thione |
Fórmula molecular |
C7H9NS |
Peso molecular |
139.22 g/mol |
Nombre IUPAC |
1,6-dimethylpyridine-2-thione |
InChI |
InChI=1S/C7H9NS/c1-6-4-3-5-7(9)8(6)2/h3-5H,1-2H3 |
Clave InChI |
KAQWGCRZRBUYFS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=S)N1C |
SMILES canónico |
CC1=CC=CC(=S)N1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



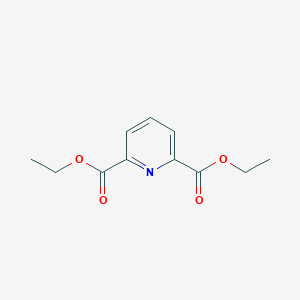
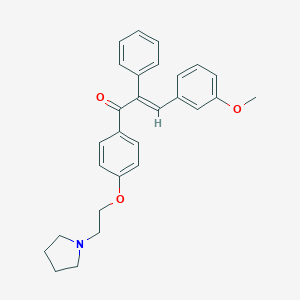
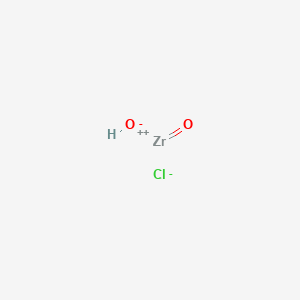
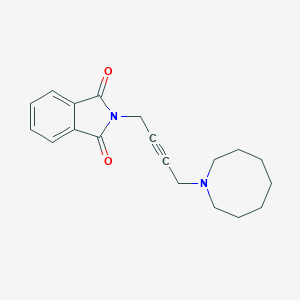
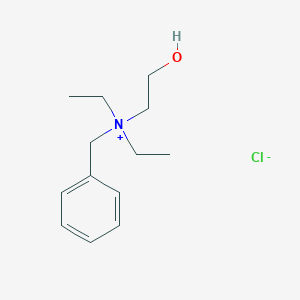
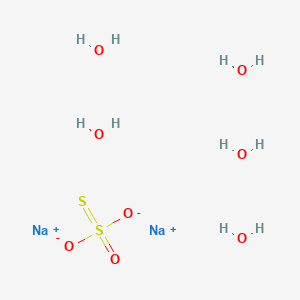
![8,9,10,11-Tetrahydrobenzo[a]anthracen-8-ol](/img/structure/B104666.png)
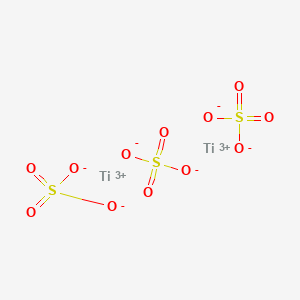
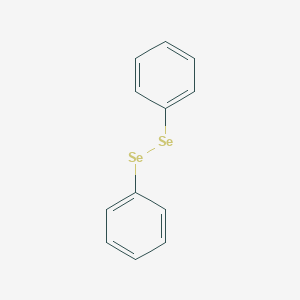
![10,11-dihydro-9H-benzo[a]anthracen-8-one](/img/structure/B104670.png)

